3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol
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Overview
Description
3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol is a chemical compound that features a pyrazole ring substituted with an amino group and a methylpropane-1,2-diol moiety. Pyrazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol typically involves the reaction of 4-amino-1H-pyrazole with 2-methylpropane-1,2-diol under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine. The reaction is carried out under nitrogen protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-2-methylpropane-1,2-diol: Lacks the amino group, resulting in different reactivity and biological activity.
4-Amino-1H-pyrazole: Lacks the methylpropane-1,2-diol moiety, affecting its solubility and interaction with biological targets.
Uniqueness
3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol is unique due to the presence of both the amino group and the methylpropane-1,2-diol moiety. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C7H13N3O2/c1-7(12,5-11)4-10-3-6(8)2-9-10/h2-3,11-12H,4-5,8H2,1H3 |
InChI Key |
RTRPHQRWCXXEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N)(CO)O |
Origin of Product |
United States |
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